1-[4-(Methylsulfonyl)phenyl]-1-propanamine
Overview
Description
Scientific Research Applications
Pharmacokinetics and Metabolism
1-[4-(Methylsulfonyl)phenyl]-1-propanamine has been studied for its pharmacokinetics and metabolism. Research on a related compound, S-1, a selective androgen receptor modulator, highlights the importance of understanding molecular properties and metabolic profiles in the development of propanamide-based therapeutics. In rats, S-1 demonstrated low clearance, moderate distribution, and extensive metabolism, with a variety of phase II metabolites identified in urine and feces (Wu et al., 2006).
Analytical Characterization
Analytical methods have been developed to characterize compounds similar to 1-[4-(Methylsulfonyl)phenyl]-1-propanamine. A study on 1-(3,4-methylenedioxyphenyl)-1-propanamines, which are positional isomers of the N-substituted 3,4-methylenedioxyamphetamines, provides insights into the liquid chromatographic and mass spectral analysis necessary for identifying such compounds (Deruiter et al., 1990).
Detection in Biological Samples
The determination of trace amounts of related compounds in biological samples, like N-methyl-1-phenyl-2-propanamine, is crucial in clinical and forensic toxicology. A study showed the use of molecular-imprinted polymer-based sorbents for selective extraction and high-sensitivity detection in urine samples (Bykov et al., 2017).
Synthesis and Anti-Inflammatory Activity
Synthesis and evaluation of anti-inflammatory drugs, including compounds similar to 1-[4-(Methylsulfonyl)phenyl]-1-propanamine, have been investigated. Research on 4-(aryloyl)phenyl methyl sulfones, which share structural similarities, demonstrated their ability to inhibit cyclooxygenase isoenzymes and showed potential anti-inflammatory and antitumor effects (Harrak et al., 2010).
Applications in Drug Development
The use of 1-[4-(Methylsulfonyl)phenyl]-1-propanamine and related compounds in drug development is significant. For instance, the neurokinin-1 receptor antagonist 1-(5-[[(2R,3S)-2-([(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethyl]oxy)-3-(4-fluorophenyl)morpholin-4-yl]methyl]-2H-1,2,3-triazol-4-yl)-N,N-dimethylmethanamine hydrochloride 3 has been developed for potential use in treating emesis and depression, highlighting the diverse therapeutic potential of similar compounds (Harrison et al., 2001).
properties
IUPAC Name |
1-(4-methylsulfonylphenyl)propan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2S/c1-3-10(11)8-4-6-9(7-5-8)14(2,12)13/h4-7,10H,3,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIZSARFJVCTMPK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)S(=O)(=O)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10659720 | |
Record name | 1-[4-(Methanesulfonyl)phenyl]propan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10659720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(Methylsulfonyl)phenyl]-1-propanamine | |
CAS RN |
889937-01-3 | |
Record name | 1-[4-(Methanesulfonyl)phenyl]propan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10659720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.